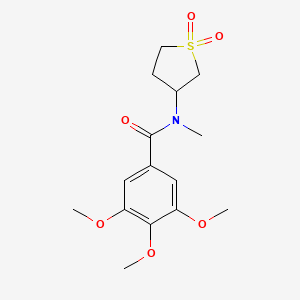![molecular formula C24H18N2O4 B2515899 1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione CAS No. 303986-35-8](/img/structure/B2515899.png)
1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione, also known as BBI-IMT, is a novel imidazole-based compound that has been investigated for its potential applications in scientific research. BBI-IMT is a small molecule that can be synthesized in the laboratory, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione”, also known as “1-benzyl-3-[2-oxo-2-(4-phenylphenyl)ethyl]imidazolidine-2,4,5-trione”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Its structure allows it to interact with specific proteins and enzymes involved in cancer cell proliferation, making it a candidate for developing new anticancer drugs .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial and fungal strains, showing significant inhibitory effects. This makes it a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This application is particularly relevant for treating chronic inflammatory diseases .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Properties
The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This application is valuable in preventing and managing diseases associated with oxidative damage, including cardiovascular diseases .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes. Enzyme inhibition is a crucial mechanism in drug development, and this compound’s structure makes it a potential candidate for targeting enzymes involved in various diseases .
Photodynamic Therapy
Research has shown that this compound can be used in photodynamic therapy (PDT) for cancer treatment. PDT involves using light-activated compounds to produce reactive oxygen species that kill cancer cells. This compound’s photochemical properties make it suitable for such applications .
Material Science Applications
Beyond biomedical applications, this compound has been studied for its potential use in material science. Its unique chemical structure allows it to be used in the synthesis of advanced materials with specific properties, such as improved thermal stability and conductivity .
Propiedades
IUPAC Name |
1-benzyl-3-[2-oxo-2-(4-phenylphenyl)ethyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-21(20-13-11-19(12-14-20)18-9-5-2-6-10-18)16-26-23(29)22(28)25(24(26)30)15-17-7-3-1-4-8-17/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCMLWNLPHIIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)

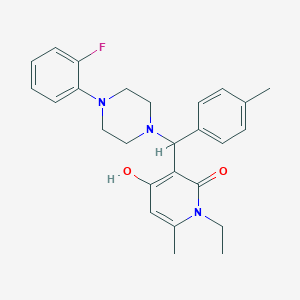
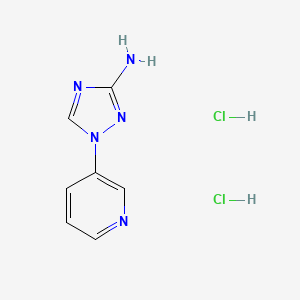
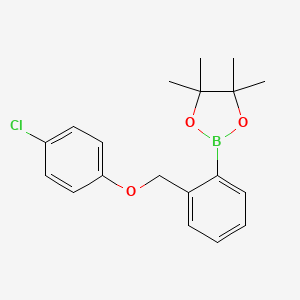
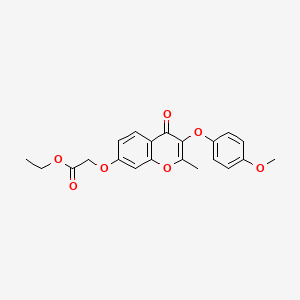
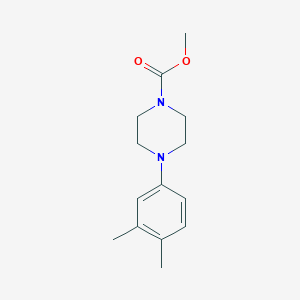
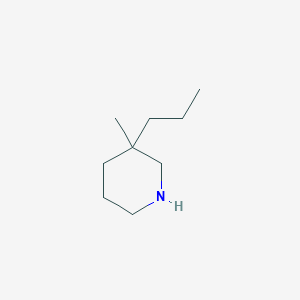
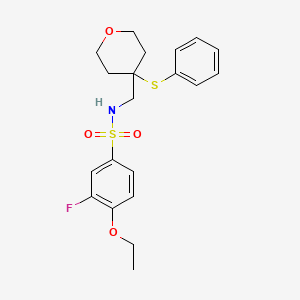

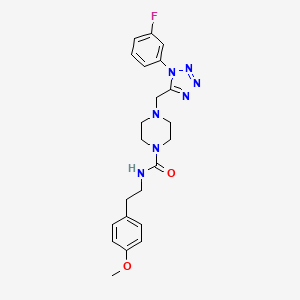
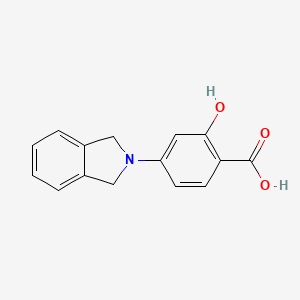
![2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2515834.png)
